
N-(4-chlorophenyl)-6-methoxy-3-tosylquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-chlorophenyl)-6-methoxy-3-tosylquinolin-4-amine” is a complex organic compound. It contains a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This compound also has a tosyl group (a sulfur-containing group derived from toluenesulfonic acid), a methoxy group (an ether group with a methyl substituent), and an amine group (a basic nitrogen-containing group). The presence of a chlorophenyl group indicates a benzene ring with a chlorine substituent .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline, tosyl, methoxy, and amine functional groups. These groups would be arranged as specified by the name of the compound . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amine group could participate in acid-base reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions. The ether group (methoxy) is generally quite stable but could be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amine and the ether could impact its solubility in different solvents .科学的研究の応用
Synthesis of Quinolinyl-Pyrazoles
Quinoline derivatives, including the compound , have been used in the synthesis of quinolinyl-pyrazoles. These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods. The synthesized molecules were screened for their efficacy against the typical drugs in the market .
Pharmacological Applications
Quinoline derivatives have been studied for their versatility in many significant fields, particularly in pharmacology. They have distinctive interactions with cells, which makes them valuable in the development of new drugs .
Anti-Depressant Molecule Synthesis
The compound has potential applications in the synthesis of anti-depressant molecules. Key structural motifs included in antidepressant drugs can be synthesized in a variety of effective ways using metal-catalyzed steps .
Cancer Treatment
Quinoline derivatives, including the compound , have shown potential in the treatment of cancer. Some derivatives have been found to be more potent than the reference drugs in inhibiting the growth of cancer cells .
Development of Less Toxic Drugs
The compound could be used in the development of less toxic and more potent drugs for various health threats. This is particularly important in the field of antidepressants, where there is a need for drugs with a quick onset, low side effects, and enhanced cognitive function .
Development of Multi-Target Antidepressants
The compound could be used in the development of novel dual- or multi-target antidepressants. This is a significant area of study in the discipline, as it could lead to the development of more effective treatments for depression .
将来の方向性
特性
IUPAC Name |
N-(4-chlorophenyl)-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-15-3-10-19(11-4-15)30(27,28)22-14-25-21-12-9-18(29-2)13-20(21)23(22)26-17-7-5-16(24)6-8-17/h3-14H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTLPNJHJKQPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-6-methoxy-3-tosylquinolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

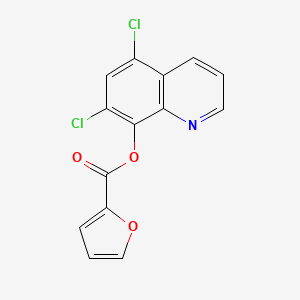
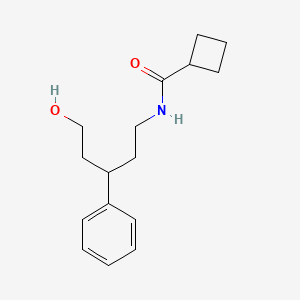

![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2515582.png)
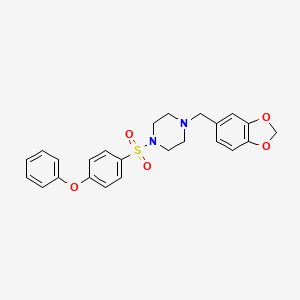

![(Z)-methyl 4-((3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2515587.png)
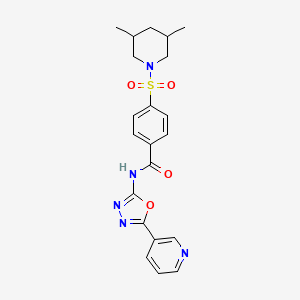
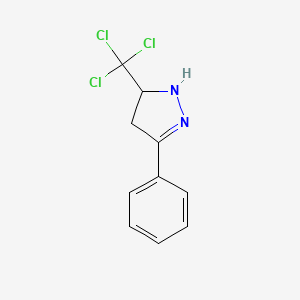
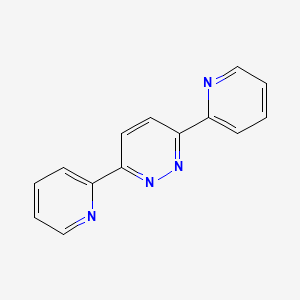

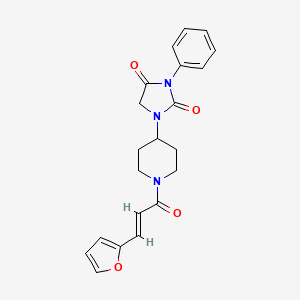
![N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B2515600.png)
